molecular formula C17H17IN2O2S B15154235 2-(2-Hydroxy-5-iodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

2-(2-Hydroxy-5-iodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B15154235
M. Wt: 440.3 g/mol
InChI Key: DQWDDBJOPSWDKP-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-iodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-iodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one involves multiple steps, starting with the preparation of the core tricyclic structure. The process typically includes:

    Formation of the tricyclic core: This step involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of functional groups: The hydroxy, iodo, and methyl groups are introduced through substitution reactions using specific reagents.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Adjusting reaction conditions to accommodate larger quantities of reactants.

    Purification: Employing techniques such as chromatography and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-iodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodo group can be reduced to a hydrogen atom.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

5-(2-hydroxy-5-iodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

Molecular Formula

C17H17IN2O2S

Molecular Weight

440.3 g/mol

IUPAC Name

2-(2-hydroxy-5-iodophenyl)-7-methyl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H17IN2O2S/c1-8-2-4-10-13(6-8)23-17-14(10)16(22)19-15(20-17)11-7-9(18)3-5-12(11)21/h3,5,7-8,15,20-21H,2,4,6H2,1H3,(H,19,22)

InChI Key

DQWDDBJOPSWDKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C=CC(=C4)I)O

Origin of Product

United States

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